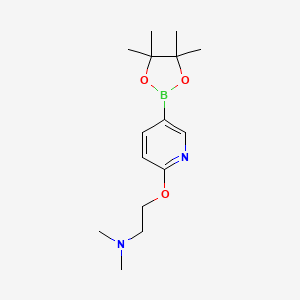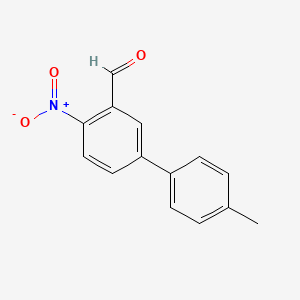![molecular formula C13H18ClN3O B1399373 1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone CAS No. 1316221-05-2](/img/structure/B1399373.png)
1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone
Vue d'ensemble
Description
1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone, also known as CPMA, is an organic compound with a unique structure that has been studied extensively for its potential applications in scientific research. CPMA has been found to possess unique biochemical and physiological effects that make it a valuable tool for scientists.
Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, 1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone is utilized as a building block for the synthesis of various pharmacologically active molecules. Its chloropyrazinylmethyl moiety is particularly useful for creating compounds with potential anti-tubercular activity .
Biochemistry
The compound plays a role in biochemistry research as a precursor for synthesizing ligands that can bind to specific proteins or enzymes. This is crucial for understanding protein-ligand interactions and for the development of new biochemical assays .
Chemical Engineering
1-[4-(6-Chloro-pyrazin-2-ylmethyl)-azepan-1-yl]-ethanone: is used in chemical engineering to develop new synthetic pathways and improve existing processes for manufacturing pharmaceuticals and other chemicals. Its role in the synthesis of anti-tubercular agents is a prime example of its application in this field .
Environmental Science
The compound’s derivatives are being explored for their potential use in environmental science, particularly in the degradation of pollutants or as part of biosensors to detect environmental contaminants. Its chemical structure allows for modifications that can enhance these properties .
Propriétés
IUPAC Name |
1-[4-[(6-chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-10(18)17-5-2-3-11(4-6-17)7-12-8-15-9-13(14)16-12/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKWQSXCELBHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)CC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



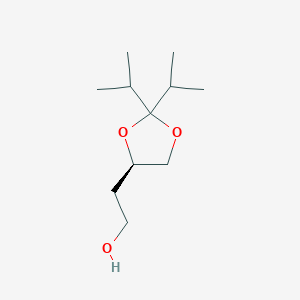

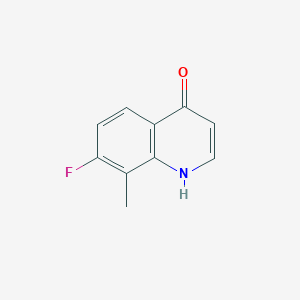


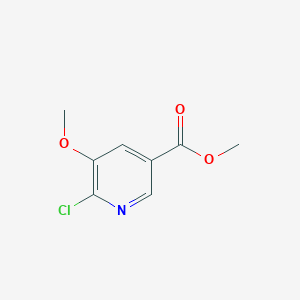
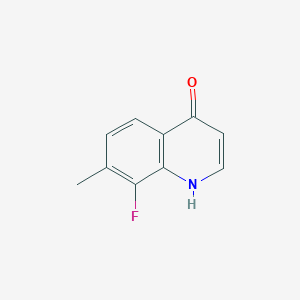
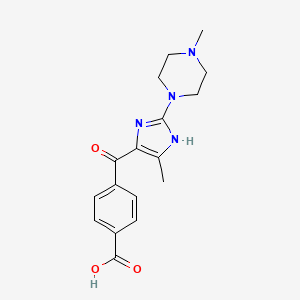


![Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1399308.png)

